ARP 101

Descripción general

Descripción

ARP 101 is a complex organic compound known for its potential applications in medicinal chemistry and drug design. This compound is characterized by its unique structural features, including a sulfonyl group and a biphenyl moiety, which contribute to its biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ARP 101 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

ARP 101 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

ARP 101 is primarily investigated for its therapeutic potential in treating diseases associated with excessive MMP activity, such as cancer and diabetic foot ulcers. Its mechanism of action involves the inhibition of MMP-2, which plays a crucial role in the degradation of extracellular matrix components.

Key Findings:

- Selectivity and Potency: this compound exhibits an IC50 value of approximately 0.81 nM for MMP-2, demonstrating about 250-fold selectivity over MMP-1 and 100-fold selectivity over MMP-9 .

- In Vitro Studies: It has shown effectiveness in inhibiting the growth of fibrosarcoma HT1080 cells, indicating potential applications in cancer therapeutics .

Case Study: Inhibition of Tumor Growth

A study demonstrated that this compound significantly inhibited the proliferation of HT1080 fibrosarcoma cells in vitro. The results suggest that this compound could be developed into a therapeutic agent for tumors characterized by elevated MMP activity.

Biological Research

In biological applications, this compound is studied for its role as an enzyme inhibitor, particularly in the context of matrix metalloproteinases involved in tissue remodeling and pathological conditions like cancer metastasis.

- MMP Inhibition: The compound's selective inhibition of MMP-2 suggests it could be beneficial in managing conditions where MMPs contribute to disease progression.

- Impact on Extracellular Matrix: By inhibiting MMP-2, this compound may alter extracellular matrix dynamics, potentially influencing tumor microenvironments and disease outcomes .

Industrial Applications

This compound has potential uses in developing new materials and chemical processes due to its unique chemical properties.

Chemical Reactions:

This compound can undergo various reactions, including:

- Oxidation to form sulfoxides or sulfones.

- Reduction to convert sulfonyl groups into sulfides.

- Substitution reactions involving its biphenyl moiety.

Mecanismo De Acción

The compound exerts its effects primarily through inhibition of matrix metalloproteinase 9 (MMP9), an enzyme involved in the degradation of extracellular matrix components . By binding to the catalytic site of MMP9, the compound prevents the enzyme from performing its function, thereby inhibiting processes like cancer cell proliferation and wound healing in diabetic foot ulcers .

Comparación Con Compuestos Similares

Similar Compounds

N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide: A structurally similar compound with similar biological activity.

N-2-(biphenyl-4-yl-sulfonyl)-N-2-(isopropyloxy)-acetohydroxamic acid: Another related compound used in similar applications.

Uniqueness

ARP 101 is unique due to its specific stereochemistry and the presence of a methyl group, which can influence its binding affinity and selectivity towards molecular targets.

Actividad Biológica

ARP 101, also known by its chemical identifier CAS: 849773-63-3, is a selective inhibitor of matrix metalloproteinase-2 (MMP-2). This compound has garnered attention in the field of cancer research due to its significant biological activity, particularly in inhibiting tumor cell growth and influencing extracellular matrix remodeling.

MMP-2 is an enzyme that plays a crucial role in the degradation of the extracellular matrix (ECM), which is essential for various physiological processes such as tissue remodeling, embryonic development, and wound healing. However, excessive MMP-2 activity is associated with pathological conditions including cancer metastasis and arthritis. This compound exhibits an impressive inhibitory potency with an IC50 value of approximately 0.81 nM , demonstrating a high degree of selectivity for MMP-2 over other metalloproteinases like MMP-1 and MMP-9. Specifically, it shows about 250-fold selectivity for MMP-2 over MMP-1 and 100-fold selectivity over MMP-9 .

In Vitro Studies

This compound has been extensively studied in vitro, particularly regarding its effects on cancer cell lines. Notably, it has been shown to inhibit the growth of fibrosarcoma HT1080 cells effectively. The inhibition of cell growth suggests potential applications in cancer therapeutics, particularly for tumors characterized by elevated MMP activity.

Table 1: Summary of In Vitro Findings on this compound

| Cell Line | IC50 (nM) | Effect on Cell Growth |

|---|---|---|

| HT1080 | 0.81 | Significant inhibition |

| Other Cancer Lines | Varies | Variable inhibition observed |

Selectivity Profile

The selectivity profile of this compound is critical for its therapeutic potential. By selectively inhibiting MMP-2 while sparing MMP-1 and MMP-9, this compound minimizes the risk of side effects commonly associated with broader-spectrum metalloproteinase inhibitors. This selectivity is essential for targeted therapies aimed at diseases characterized by excessive matrix degradation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts:

- Cancer Treatment : Research has demonstrated that this compound not only inhibits cell proliferation but also affects apoptosis pathways in cancer cells. In one study, this compound was shown to attenuate the migratory effects induced by miR-155 in cancer cells, highlighting its potential role in preventing metastasis .

- Tissue Remodeling : In studies focusing on tissue remodeling disorders, this compound's ability to modulate ECM degradation has been investigated. Its selective inhibition of MMP-2 suggests it could be beneficial in conditions where ECM integrity is compromised.

- Comparative Studies : Comparative studies with other MMP inhibitors have shown that this compound is significantly more potent than several existing compounds, including Prinomastat and CGS 27023A, indicating its superior efficacy and selectivity .

Table 2: Comparative Efficacy of MMP Inhibitors

| Compound | IC50 (nM) | Selectivity (MMP-2/MMP-1) |

|---|---|---|

| This compound | 0.81 | ~250 |

| Prinomastat | Higher | Lower |

| CGS 27023A | Higher | Lower |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for analyzing ARP's efficiency in reducing broadcast traffic within large-scale networks?

- Methodological Answer : Researchers can design simulations using network emulators like NS-3 or Mininet to model ARP broadcast behavior. Key metrics include packet loss rates, latency during ARP resolution, and broadcast storm thresholds. Control variables such as network topology (e.g., star vs. mesh), node density, and traffic patterns should be standardized. Data should be collected via packet analyzers (e.g., Wireshark) and analyzed using statistical tools to compare ARP efficiency under varying conditions .

Q. How can researchers validate the accuracy of ARP table entries in dynamic network environments?

- Methodological Answer : Implement a controlled lab environment with programmable switches (e.g., OpenFlow) to monitor ARP table updates in real time. Use traceroute and ICMP echo requests to verify MAC-IP mappings. Statistical discrepancies can be identified through hypothesis testing (e.g., chi-square tests) to assess the frequency of mismatched entries caused by factors like stale cache entries or spoofing attempts .

Advanced Research Questions

Q. What statistical approaches are suitable for identifying inconsistencies in ARP implementation across different operating systems?

- Methodological Answer : Conduct cross-platform experiments using OS variants (e.g., Linux, Windows, macOS) to collect ARP response times and cache-update behaviors. Apply ANOVA or Kruskal-Wallis tests to detect significant differences in implementation. For example, Linux’s ARP timeout defaults (60 seconds) versus Windows (15–45 seconds) can be tested for latency impacts in multi-OS networks .

Q. In designing a controlled experiment to assess ARP spoofing detection algorithms, what variables should be prioritized to ensure reproducibility?

- Methodological Answer : Key variables include:

- Independent Variables : Spoofing attack frequency, attacker proximity (same subnet vs. external), and detection algorithm type (e.g., machine learning vs. signature-based).

- Dependent Variables : False positive/negative rates, detection latency, and CPU/memory overhead.

- Control Measures : Baseline network traffic, standardized hardware, and isolation of test environments to avoid interference. Tools like Scapy can simulate spoofing attacks, while ROC curves can evaluate algorithm performance .

Q. How can simulation tools like NS-3 be configured to model ARP-based broadcast storms and their impact on network performance?

- Methodological Answer : Configure NS-3 scripts to emulate high-density networks (e.g., 500+ nodes) with ARP broadcast flooding. Measure collision domains, switch buffer overflows, and packet retransmission rates. Use Poisson distributions to model random request intervals and compare outcomes with theoretical models (e.g., Erlang’s loss formula). Results can be visualized through heatmaps showing congestion hotspots .

Q. What frameworks are effective for analyzing contradictions in proposed ARP spoofing mitigation strategies (e.g., cryptographic vs. behavioral approaches)?

- Methodological Answer : Apply a comparative meta-analysis of existing studies, categorizing mitigation strategies by efficacy, scalability, and deployment complexity. Use systematic review protocols (e.g., PRISMA) to identify gaps. For experimental validation, deploy strategies in testbeds with spoofing scenarios and quantify metrics like mitigation latency and resource overhead. Contrast results with theoretical assumptions to resolve contradictions .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting findings on ARP’s scalability in IoT environments?

- Methodological Answer : Replicate studies across IoT protocols (e.g., MQTT vs. CoAP) and device densities. Use mixed-effects models to account for heterogeneity in device capabilities and network layers. Publish datasets with raw ARP logs and configuration details to enable reproducibility. Contradictions may arise from differing IoT stack implementations, requiring stratified analysis .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance when studying ARP vulnerabilities in real-world networks?

- Methodological Answer : Obtain institutional review board (IRB) approval for experiments involving live networks. Anonymize captured data to remove sensitive IP/MAC mappings. Clearly document consent processes if human participants are involved (e.g., network administrators). Adhere to RFC standards (e.g., RFC 826) to avoid unintended network disruptions .

Q. Tables for Methodological Reference

| Experiment Type | Key Metrics | Tools | Statistical Tests |

|---|---|---|---|

| ARP Efficiency Analysis | Latency, packet loss, broadcast rate | NS-3, Wireshark | ANOVA, Regression Analysis |

| Spoofing Detection Trials | False positives, detection delay | Scapy, ROC curves | Chi-square, ROC-AUC |

| Cross-OS ARP Behavior | Cache timeout consistency | OpenFlow, traceroute | Kruskal-Wallis, T-tests |

Propiedades

Número CAS |

849773-64-4 |

|---|---|

Fórmula molecular |

C20H26N2O5S |

Peso molecular |

406.5 g/mol |

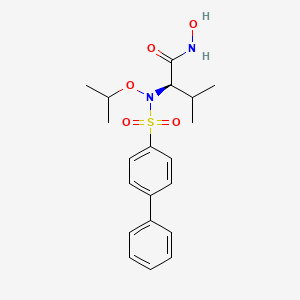

Nombre IUPAC |

(2S)-N-hydroxy-3-methyl-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]butanamide |

InChI |

InChI=1S/C20H26N2O5S/c1-14(2)19(20(23)21-24)22(27-15(3)4)28(25,26)18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-15,19,24H,1-4H3,(H,21,23)/t19-/m0/s1 |

Clave InChI |

DGZZVIWCMGVHGV-IBGZPJMESA-N |

SMILES |

CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

SMILES isomérico |

CC(C)[C@@H](C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

SMILES canónico |

CC(C)C(C(=O)NO)N(OC(C)C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |

Pictogramas |

Acute Toxic |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.